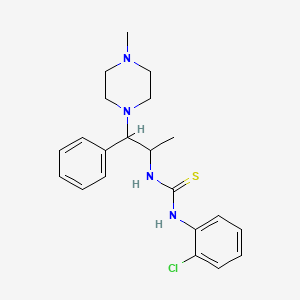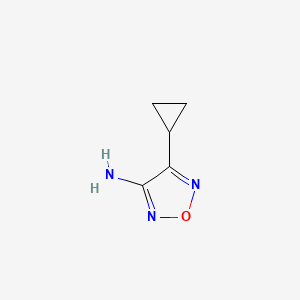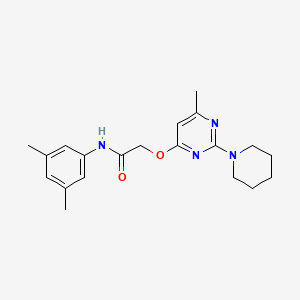![molecular formula C18H22N4O B2566489 1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea CAS No. 2034304-77-1](/img/structure/B2566489.png)
1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-([2,4’-Bipyridin]-3-ylmethyl)-3-cyclohexylurea” is a complex organic molecule that contains a bipyridine moiety and a cyclohexylurea moiety . Bipyridines are a class of compounds that have been intensively studied in supramolecular chemistry . They have found widespread application in molecular systems that exhibit controlled switching, rotational motion, and potential for data storage . Cyclohexylurea is a type of urea derivative, which are often used in medicinal chemistry due to their diverse biological activities.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Bipyridines are known to participate in a variety of reactions, including cyclocondensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These might include properties such as density, color, hardness, melting and boiling points, and electrical conductivity .Applications De Recherche Scientifique
Hydrogen Bond Networks and Crystal Engineering
The study by Balakrishna R. Bhogala et al. (2002) discusses the crystallization of 1,3,5-cyclohexanetricarboxylic acid with bipyridine, highlighting the formation of intricate hydrogen bond networks. These networks resemble those found in other complex structures, suggesting the potential for engineered interpenetrated networks using retrosynthetic strategies, emphasizing the importance of bipyridine derivatives in crystal engineering and design (Balakrishna R. Bhogala et al., 2002).
Catalytic Applications
Research on copper(I) complexes with bidentate iminopyridine ligands, as presented by W. Massa et al. (2009), demonstrates the influence of ligand structure on the redox and spectroscopic properties of the complexes. This work illustrates the utility of bipyridine derivatives in catalysis, particularly in influencing the redox behavior and geometric distortion of complexes, which can be crucial for catalytic applications (W. Massa et al., 2009).
Sensing Applications
A coordination polymer based on bipyridine, reported by W. Kan and Shi-Zheng Wen (2017), functions as a dual functional fluorescent sensor for detecting hazardous environmental contaminants. This highlights the role of bipyridine derivatives in developing materials for environmental monitoring and safety (W. Kan & Shi-Zheng Wen, 2017).
Metal-Organic Frameworks (MOFs)
The synthesis of a novel MOF utilizing bipyridine ligands for the oxidation of olefins, as detailed by K. Brown et al. (2009), showcases the application of bipyridine derivatives in creating functional materials for chemical reactions. This research points to the potential of such frameworks in heterogeneous catalysis and material science (K. Brown et al., 2009).
Supramolecular Chemistry
The exploration of ternary and quaternary co-crystals involving bipyridine homologues, as explored by Balakrishna R. Bhogala and A. Nangia (2008), underscores the versatility of bipyridine derivatives in forming complex supramolecular structures. This research enriches the understanding of hydrogen bonding and molecular packing, contributing to the development of new materials with tailored properties (Balakrishna R. Bhogala & A. Nangia, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclohexyl-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c23-18(22-16-6-2-1-3-7-16)21-13-15-5-4-10-20-17(15)14-8-11-19-12-9-14/h4-5,8-12,16H,1-3,6-7,13H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXARWUHIOKRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Bromoethyl)-2-methoxyphenoxy]-tert-butyl-dimethylsilane](/img/structure/B2566408.png)



![3-(phenylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2566414.png)

![N,N-bis(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2566416.png)
![4-chloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2566418.png)




![[1,1'-Biphenyl]-4-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2566424.png)